molecular formula C21H19NO4 B4747957 2-[3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl]oxyacetonitrile

2-[3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl]oxyacetonitrile

Cat. No.: B4747957
M. Wt: 349.4 g/mol
InChI Key: BTXBEHKAPHJRLX-UHFFFAOYSA-N
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Description

2-[3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl]oxyacetonitrile is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a tert-butylphenoxy group and an oxochromenyl moiety linked via an oxyacetonitrile bridge

Properties

IUPAC Name

2-[3-(4-tert-butylphenoxy)-4-oxochromen-7-yl]oxyacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-21(2,3)14-4-6-15(7-5-14)26-19-13-25-18-12-16(24-11-10-22)8-9-17(18)20(19)23/h4-9,12-13H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXBEHKAPHJRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl]oxyacetonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-tert-butylphenol with an appropriate chromen-4-one derivative under basic conditions to form the intermediate 3-(4-tert-butylphenoxy)-4-oxochromen-7-ol. This intermediate is then reacted with chloroacetonitrile in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity. The use of catalysts and solvents that can be easily recycled and reused is also a common practice in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl]oxyacetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the oxochromenyl moiety to dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acetonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted acetonitriles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl]oxyacetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as UV-absorbing agents and antioxidants.

Mechanism of Action

The mechanism of action of 2-[3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl]oxyacetonitrile involves its interaction with specific molecular targets and pathways. The oxochromenyl moiety can intercalate with DNA, leading to the inhibition of DNA replication and transcription. Additionally, the compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to apoptosis. The tert-butylphenoxy group enhances the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Tert-butylphenoxy)-3-(trifluoromethyl)quinoxaline
  • {[3-(2-tert-Butylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetic acid

Uniqueness

Compared to similar compounds, 2-[3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl]oxyacetonitrile stands out due to its unique combination of structural features The presence of both the oxochromenyl and tert-butylphenoxy groups imparts distinct chemical reactivity and biological activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl]oxyacetonitrile
Reactant of Route 2
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2-[3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl]oxyacetonitrile

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